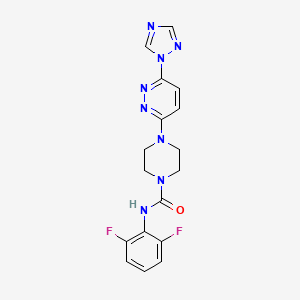
4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a triazole, a pyridazine, a piperazine, and a carboxamide group. These groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves several steps, each introducing different parts of the molecule. The synthesis would require careful planning and execution to ensure the correct formation of all bonds and functional groups.Molecular Structure Analysis
The molecule contains several heterocyclic rings (triazole and pyridazine), which could contribute to its stability and reactivity. The presence of nitrogen atoms in these rings could also allow for hydrogen bonding.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of several functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound.Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide have shown promising antimicrobial properties. A study synthesized new piperazine derivatives and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains. One of the piperazine derivatives exhibited superior antimicrobial capabilities, particularly against A. baumannii, indicating potential for developing potent antimicrobials (Patil et al., 2021).
Anti-Tubercular Agents
- Design and Synthesis for Anti-Tubercular Activity : Research into pyrazinamide, a key drug in TB therapy, led to the design and synthesis of novel benzamide derivatives with structures similar to the queried compound. These derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting low toxicity to human cells. This suggests their potential as effective anti-tubercular agents (Srinivasarao et al., 2020).
Herbicide Development
- Herbicide Application : Pyridazinone compounds, closely related to the queried compound, have been used as herbicides. Research indicates these compounds can inhibit photosynthesis in plants, leading to their phytotoxicity. Modifications to their molecular structure can enhance their properties, like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Safety And Hazards
Without specific studies, it’s hard to predict the exact safety and hazards associated with this compound.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential use in medicine or other fields.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N8O/c18-12-2-1-3-13(19)16(12)22-17(28)26-8-6-25(7-9-26)14-4-5-15(24-23-14)27-11-20-10-21-27/h1-5,10-11H,6-9H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRDWYZLXLBOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

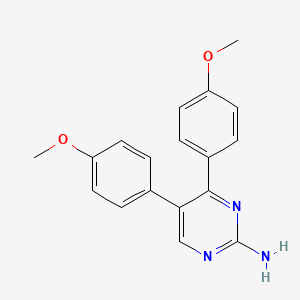
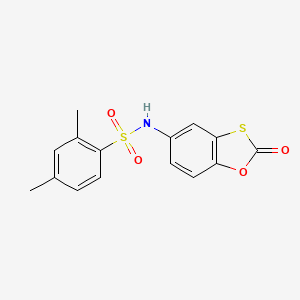
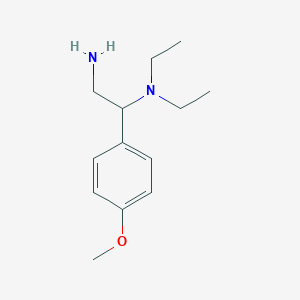
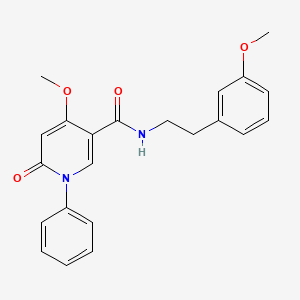
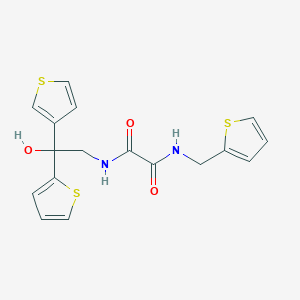
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)
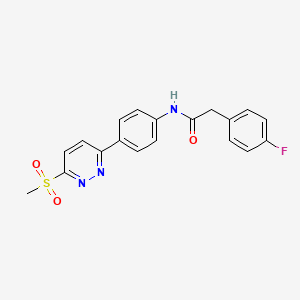
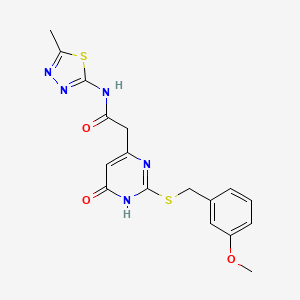

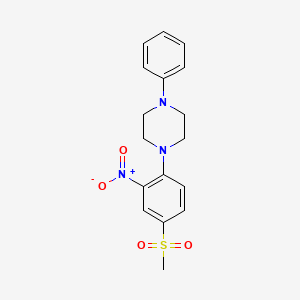
![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)